molecular formula C10H10ClN B13006376 6-Chloro-4,5-dihydro-3H-benzo[c]azepine

6-Chloro-4,5-dihydro-3H-benzo[c]azepine

Cat. No.: B13006376
M. Wt: 179.64 g/mol
InChI Key: APSZRAGEOJIHJB-UHFFFAOYSA-N
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Description

6-Chloro-4,5-dihydro-3H-benzo[c]azepine is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of a chlorine atom at the 6th position and the partially saturated nature of the ring system contribute to the unique chemical properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,5-dihydro-3H-benzo[c]azepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate can yield the desired compound . The reaction is typically carried out by heating under reflux in a suitable solvent such as methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. One-pot reactions and multicomponent heterocyclization reactions are often employed to streamline the production process . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,5-dihydro-3H-benzo[c]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the degree of saturation in the ring system.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Chloro-4,5-dihydro-3H-benzo[c]azepine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4,5-dihydro-3H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine
  • 6,7-Dihydro-5H-benzo[c]tetrazolo[5,1-a]azepine

Uniqueness

6-Chloro-4,5-dihydro-3H-benzo[c]azepine is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

6-chloro-4,5-dihydro-3H-2-benzazepine

InChI

InChI=1S/C10H10ClN/c11-10-5-1-3-8-7-12-6-2-4-9(8)10/h1,3,5,7H,2,4,6H2

InChI Key

APSZRAGEOJIHJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2Cl)C=NC1

Origin of Product

United States

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